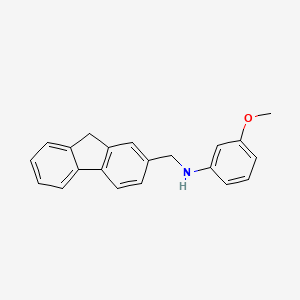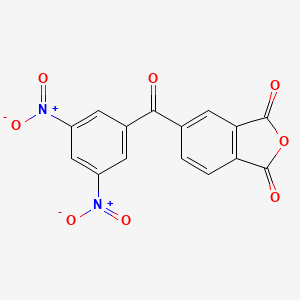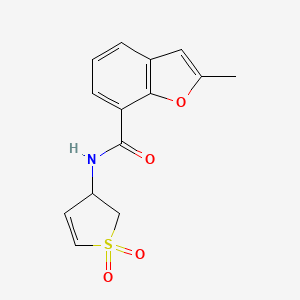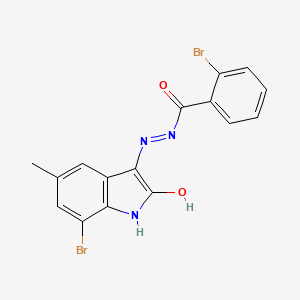![molecular formula C16H25ClN2O3 B6022343 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol, also known as CDMPE, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of reward, motivation, and addiction. In
作用機序
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol acts as an agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor by this compound leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and addiction. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the mesolimbic dopamine system in a complex manner.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its potential therapeutic effects in addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of the mesolimbic dopamine system.
実験室実験の利点と制限
One of the main advantages of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the experimental results.
将来の方向性
There are several future directions for research on 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol. One area of interest is the development of new medications for addiction and other psychiatric disorders that target the dopamine D3 receptor. This compound may serve as a useful starting point for the development of such medications. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the role of the dopamine D3 receptor in various physiological and behavioral processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in various psychiatric disorders.
合成法
The synthesis of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of drug addiction, depression, and other psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is a promising target for the development of new medications for addiction and other psychiatric disorders. This compound has also been used as a tool compound to study the role of the dopamine D3 receptor in various physiological and behavioral processes.
特性
IUPAC Name |
2-[4-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-18-5-6-19(11-13(18)4-7-20)10-12-8-14(17)16(22-3)15(9-12)21-2/h8-9,13,20H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWRGLIWSCLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=C(C(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)


![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)


![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)